
2-Fluoro-3-iodoanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodoaniline is an aromatic amine with the molecular formula C6H5FIN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted with fluorine and iodine, respectively
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution . The presence of fluorine and iodine atoms on the benzene ring may influence the compound’s reactivity and interaction with its targets. More research is required to elucidate the specific mode of action of 2-Fluoro-3-iodoaniline.
Biochemical Pathways
It’s known that fluorinated compounds can be metabolized by microorganisms, potentially affecting various biochemical pathways
Pharmacokinetics
More research is needed to understand these properties .
Result of Action
As an aniline derivative, it may have various biological effects depending on its specific targets and mode of action
Análisis Bioquímico
Biochemical Properties
It is known that halogenated anilines like 2-Fluoro-3-iodoaniline can participate in various biochemical reactions
Cellular Effects
It is known that halogenated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study on the earthworm Eisenia veneta exposed to 2-fluoro-4-iodoaniline showed the presence of iodine-containing metabolites
Metabolic Pathways
It is known that halogenated anilines can undergo various metabolic transformations
Transport and Distribution
It is likely that the compound interacts with certain transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It is possible that the compound has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodoaniline typically involves the halogenation of aniline derivatives. One common method starts with o-fluoroiodobenzene as the starting material.
Industrial Production Methods: Industrial production methods for 2-Fluoro-3-iodoaniline often utilize transition-metal-catalyzed processes. These methods are preferred due to their efficiency and ability to produce high yields. Palladium-catalyzed amination reactions are particularly effective for synthesizing this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-3-iodoaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds .
Comparación Con Compuestos Similares
2-Iodoaniline: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluoro-2-iodoaniline: An isomer with the positions of fluorine and iodine swapped, leading to distinct chemical properties.
Fluorinated Quinolines: These compounds share the fluorine substitution but have a different core structure, leading to unique applications in medicine and agriculture.
Uniqueness: 2-Fluoro-3-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable compound in various synthetic and research applications .
Propiedades
IUPAC Name |
2-fluoro-3-iodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLPYYLNAFEZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
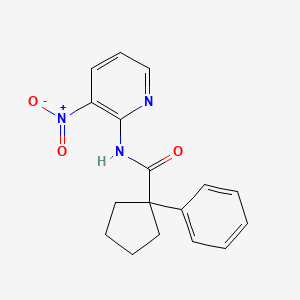
![4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2357647.png)
![9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357648.png)
![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)
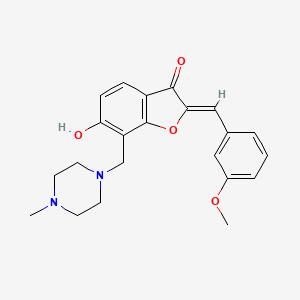
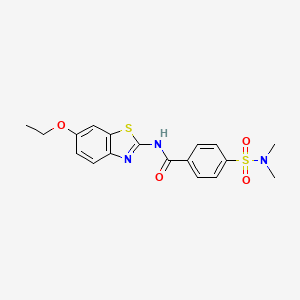
![N-[(3-chloro-4-methoxyphenyl)methyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2357656.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)
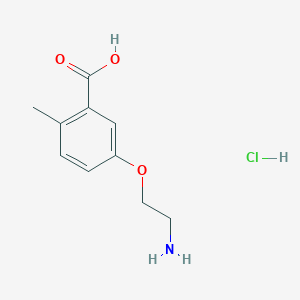
![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2357660.png)
![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)
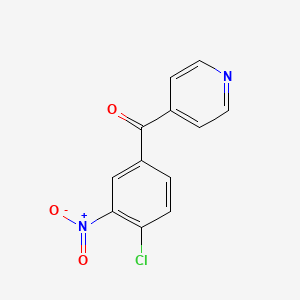
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)
